molecular formula C10H6ClF3N2O B2575617 N-[2-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide CAS No. 1519803-41-8

N-[2-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide

Cat. No.: B2575617
CAS No.: 1519803-41-8
M. Wt: 262.62
InChI Key: SLSBATOYFHKYCD-UHFFFAOYSA-N
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Description

N-[2-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide ( 1519803-41-8) is a chemical building block of significant interest in medicinal and pharmaceutical chemistry research. This compound, with the molecular formula C 10 H 6 ClF 3 N 2 O and a molecular weight of 262.62, belongs to the phenylacetamide class of molecules . Its structure incorporates both chloro and trifluoromethyl substituents on the phenyl ring, which are common in drug design for their ability to influence the molecule's lipophilicity, metabolic stability, and binding affinity. As a synthetic intermediate, this cyanoacetamide derivative serves as a key precursor in the design and synthesis of more complex bioactive molecules. Compounds with similar scaffolds have been identified as potent antidepressants in preclinical research, functioning through the inhibition of the Monoamine Oxidase-A (MAO-A) enzyme . Inhibition of MAO-A increases the concentration of monoamine neurotransmitters like serotonin and norepinephrine in the brain, which is a established therapeutic strategy for managing depression . Furthermore, related cyanoacetamide derivatives are valuable precursors in the industrial synthesis of active pharmaceutical ingredients, demonstrating the utility of this chemical class in drug development . Researchers value this compound for exploring structure-activity relationships and developing novel therapeutic agents targeting the central nervous system. This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet before use.

Properties

IUPAC Name

N-[2-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O/c11-7-5-6(10(12,13)14)1-2-8(7)16-9(17)3-4-15/h1-2,5H,3H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSBATOYFHKYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide typically involves the reaction of 2-chloro-4-(trifluoromethyl)aniline with cyanoacetic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the cyanoacetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The cyanoacetamide group can be involved in oxidation or reduction reactions, leading to the formation of different functional groups.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, resulting in the breakdown of the cyanoacetamide group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while hydrolysis can produce carboxylic acids or amides.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of N-[2-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide as an anticancer agent. Its structural similarity to known anticancer compounds allows it to interact with biological targets involved in cancer progression. For instance, research indicates that compounds with trifluoromethyl groups can enhance the potency of drugs by improving their metabolic stability and bioavailability .

Case Study: Pancreatic Cancer

A notable study demonstrated that derivatives of this compound could reduce cell migration and invasion in pancreatic ductal adenocarcinoma (PDA) cells. In an orthotopic metastatic mouse model, treatment with these derivatives resulted in a significant decrease in metastasis to the liver, suggesting a promising avenue for developing new therapeutic strategies against pancreatic cancer .

Agrochemical Applications

2.1 Herbicidal Properties

The compound's ability to inhibit specific enzymes involved in plant growth has led to its investigation as a potential herbicide. The presence of the trifluoromethyl group is particularly advantageous as it enhances the lipophilicity of the molecule, allowing for better penetration through plant cuticles .

Research Findings

Studies have shown that derivatives of this compound exhibit selective herbicidal activity against various weed species without adversely affecting crop plants. This selectivity is crucial for minimizing damage to desirable crops while effectively controlling weed populations.

Materials Science

3.1 Synthesis of Novel Polymers

This compound has been explored as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. The incorporation of trifluoromethyl groups into polymer backbones has been shown to improve resistance to solvents and thermal degradation .

Table 1: Properties of Polymers Derived from this compound

PropertyValue
Thermal StabilityUp to 300°C
Solvent ResistanceExcellent
Mechanical StrengthHigh
FlexibilityModerate

Toxicological Studies

Understanding the safety profile of this compound is essential for its application in various fields. Toxicological assessments have indicated that while the compound exhibits irritant properties, it has a relatively low toxicity profile when used within recommended dosages .

Case Study: Acute Toxicity Assessment

In studies conducted on rodents, no significant adverse effects were observed at low doses (up to 50 mg/kg), while higher doses resulted in mild nephrotoxic effects. These findings underscore the importance of dosage regulation when considering this compound for practical applications .

Mechanism of Action

The mechanism of action of N-[2-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide involves its interaction with specific molecular targets and pathways. The cyanoacetamide group can act as a nucleophile, participating in various biochemical reactions. The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its potential effects on enzymes and receptors involved in disease processes.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-[2-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide
  • Molecular Formula : C₁₀H₆ClF₃N₂O
  • Molecular Weight : 262.62 g/mol
  • CAS Number : 1564710-59-3
  • Structure: Features a 2-chloro-4-(trifluoromethyl)phenyl group attached to a cyanoacetamide backbone.

Applications : Primarily used as a pharmaceutical intermediate, particularly in synthesizing polyimide precursors and agrochemical derivatives .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
This compound 2-Cl, 4-CF₃, cyano C₁₀H₆ClF₃N₂O 262.62 1564710-59-3 Pharmaceutical intermediates
N-(4-chloro-3-(trifluoromethyl)phenyl)-2-cyanoacetamide 4-Cl, 3-CF₃, cyano C₁₀H₆ClF₃N₂O 262.62 24522-41-6 Positional isomer; potential agrochemical intermediate
N-(4-Chlorophenyl)-2-cyanoacetamide 4-Cl, cyano C₉H₇ClN₂O 196.62 Not listed Intermediate for simpler derivatives
2-Chloro-N-(4-fluorophenyl)acetamide 2-Cl, 4-F C₈H₇ClFNO 187.60 Not listed Precursor for quinoline and piperazinedione synthesis
N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide 2-Cl, 4-CF₃ C₉H₇ClF₃NO 237.61 247170-19-0 Lacks cyano group; likely lower reactivity
Fluvalinate Valine-cyano-phenoxyphenyl C₂₆H₂₂ClF₃N₂O₃ 502.91 69409-94-5 Pesticide (tau-fluvalinate)
Acifluorfen Sodium Phenoxybenzoate-CF₃ C₁₄H₇ClF₃NNaO₅ 383.65 62476-59-9 Herbicide

Structural Variations and Impact on Properties

Positional Isomerism: The target compound and N-(4-chloro-3-(trifluoromethyl)phenyl)-2-cyanoacetamide differ in chloro and trifluoromethyl group positions.

Substituent Effects: Trifluoromethyl (CF₃): Enhances lipophilicity and metabolic stability, making the compound more resistant to enzymatic degradation compared to non-fluorinated analogs . Cyano Group (CN): Acts as a strong electron-withdrawing group, increasing reactivity in nucleophilic substitution reactions. Its absence (e.g., in N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide) reduces electrophilicity .

Halogen Differences :

  • Replacement of chlorine with fluorine (e.g., 2-Chloro-N-(4-fluorophenyl)acetamide) reduces steric bulk but increases electronegativity, influencing hydrogen bonding and crystal packing .

Research Findings

  • Positional Isomer Activity: A study on N-(4-chloro-3-(trifluoromethyl)phenyl)-2-cyanoacetamide (CAS 24522-41-6) demonstrated reduced herbicidal activity compared to the target compound, highlighting the importance of substituent positioning .
  • Hydrogen Bonding: In 2-Chloro-N-(4-fluorophenyl)acetamide, intramolecular C—H···O interactions stabilize the crystal structure, a feature less pronounced in bulkier trifluoromethyl-containing analogs .

Biological Activity

N-[2-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a chloro and trifluoromethyl group on a phenyl ring, contributing to its unique properties. The presence of these groups can significantly influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. A study focusing on N-(substituted phenyl)-2-chloroacetamides demonstrated significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The effectiveness was linked to the lipophilicity of the compounds, allowing them to penetrate cell membranes more efficiently .

Antitumor Activity

Preliminary studies have suggested that related compounds may possess antitumor properties. The mechanism often involves the inhibition of key enzymes or pathways crucial for cancer cell proliferation. For instance, similar chloroacetamides have shown promise in inhibiting thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells .

Case Studies

  • Antimicrobial Screening : In a study involving twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, it was found that compounds with halogen substitutions exhibited enhanced activity against Gram-positive bacteria. The structure-activity relationship (SAR) analysis indicated that the position and type of substituents significantly impacted antimicrobial efficacy .
  • Antitumor Potential : Another investigation highlighted the potential of benzothiazole derivatives, which share structural similarities with this compound. These derivatives displayed moderate to good activity against Mycobacterium tuberculosis, suggesting that modifications in structure can lead to varying biological activities .

Data Tables

Compound Target Pathogen Minimum Inhibitory Concentration (MIC) Activity Level
This compoundStaphylococcus aureus32 µg/mLHigh
This compoundEscherichia coli128 µg/mLModerate
Benzothiazole Derivative 7aMycobacterium tuberculosis16 µg/mLModerate

The biological activity of this compound is believed to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like thymidylate synthase, disrupting nucleotide synthesis essential for cell proliferation.
  • Cell Membrane Interaction : The lipophilic nature allows these compounds to interact effectively with cellular membranes, facilitating uptake and enhancing their antimicrobial effects.

Q & A

Q. Key Parameters :

  • Temperature control (60–80°C) to avoid side reactions.
  • Solvent selection (DMSO or DMF) for optimal solubility .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

NMR Spectroscopy :

  • ¹H NMR : Peaks at δ 7.5–8.2 ppm (aromatic protons), δ 3.8–4.2 ppm (acetamide methylene), and δ 2.1–2.5 ppm (cyano group adjacent protons) confirm substituent positions .
  • ¹³C NMR : Signals at ~170 ppm (carbonyl carbon) and ~115 ppm (cyano carbon) validate functional groups .

Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks matching the molecular formula (C₁₀H₇ClF₃N₂O) with <2 ppm error .

TLC Monitoring : Rf values in ethyl acetate/hexane (3:7) track reaction progress .

Basic: What are the key physicochemical properties of this compound?

Methodological Answer:

  • Molecular Weight : 272.62 g/mol (calculated via PubChem data) .
  • Solubility :
    • High in DMSO (>50 mg/mL) and DMF; low in water (<0.1 mg/mL).
    • Use co-solvents (e.g., 10% Tween-80) for in vitro assays .
  • Stability : Degrades under UV light; store in amber vials at –20°C .

Advanced: How can reaction yields be optimized while minimizing byproducts?

Methodological Answer:

DoE (Design of Experiments) : Vary temperature (50–90°C), solvent polarity (DMSO vs. DMF), and catalyst loading (5–15 mol%) to identify optimal conditions .

Byproduct Analysis :

  • LC-MS identifies common impurities (e.g., dechlorinated derivatives or hydrolysis products).
  • Adjust pH during workup (pH 6–7) to suppress hydrolysis .

Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in substitution steps .

Advanced: What mechanistic insights exist for its bioactivity in enzyme inhibition studies?

Methodological Answer:

Target Identification :

  • Molecular docking (AutoDock Vina) predicts strong binding (ΔG < –8 kcal/mol) to cytochrome P450 enzymes via halogen-π interactions with the trifluoromethyl group .

Enzyme Assays :

  • IC₅₀ values (e.g., 12.3 µM against CYP3A4) measured via fluorometric substrates.
  • Competitive inhibition confirmed via Lineweaver-Burk plots .

Contradictions : Some studies report weak activity against kinases; verify via SPR (surface plasmon resonance) to rule out assay artifacts .

Advanced: How are analytical methods validated for quantifying this compound in biological matrices?

Methodological Answer:

HPLC Validation :

  • Linearity : R² > 0.99 across 0.1–100 µg/mL.
  • LOQ : 0.05 µg/mL using UV detection (λ = 254 nm).
  • Recovery : >85% in plasma via protein precipitation (acetonitrile) .

Reproducibility Challenges :

  • Matrix effects (e.g., ion suppression in blood) mitigated by isotope-labeled internal standards .

Advanced: How do structural modifications influence its activity?

Methodological Answer:
Comparative SAR Analysis (based on derivatives in ):

DerivativeSubstituentActivity Trend
Parent Compound2-Cl, 4-CF₃Moderate CYP inhibition (IC₅₀ = 12.3 µM)
Nitro Analog 2-NO₂, 4-CF₃Enhanced activity (IC₅₀ = 5.8 µM) due to electron-withdrawing effects
Methoxy Analog 2-OCH₃, 4-CF₃Reduced activity (IC₅₀ = 28.4 µM) from steric hindrance

Key Insight : Electron-withdrawing groups at the 2-position enhance target binding, while bulky groups reduce potency .

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